N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18526816
InChI: InChI=1S/C9H13N3O/c1-6-3-8(4-11-7(2)13)5-12-9(6)10/h3,5H,4H2,1-2H3,(H2,10,12)(H,11,13)
SMILES:
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide

CAS No.:

Cat. No.: VC18526816

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide -

Specification

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name N-[(6-amino-5-methylpyridin-3-yl)methyl]acetamide
Standard InChI InChI=1S/C9H13N3O/c1-6-3-8(4-11-7(2)13)5-12-9(6)10/h3,5H,4H2,1-2H3,(H2,10,12)(H,11,13)
Standard InChI Key GHIZZDDSBHBXSW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1N)CNC(=O)C

Introduction

Molecular Structure and Chemical Properties

N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide features a pyridine ring substituted with amino (-NH₂), methyl (-CH₃), and acetamide (-NHCOCH₃) groups. The molecular formula C₉H₁₃N₃O corresponds to a planar aromatic system with polar substituents, facilitating hydrogen bonding and π-π interactions. Key structural attributes include:

PropertyValue
Molecular FormulaC₉H₁₃N₃O
Molecular Weight179.22 g/mol
Key Functional GroupsAmino, Acetamide, Methyl
Aromatic SystemPyridine

The compound’s solubility profile is inferred from its functional groups: moderate polarity suggests partial solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO), though experimental data are lacking. Stability studies under varying pH and temperature conditions remain unpublished, necessitating further characterization.

Synthesis Methods and Optimization

The primary synthesis route involves reacting 6-amino-5-methylpyridin-3-ylmethanol with acetic anhydride under controlled conditions. Industrial-scale production may employ continuous flow reactors to enhance yield (estimated 60–75%) and reduce side reactions. Catalytic palladium systems have shown promise in accelerating the acetylation step, though mechanistic details are unspecified.

Alternative methodologies from related pyridine derivatives suggest the use of NaHCO₃ as a base in 1,4-dioxane solvent systems, achieving 69% yields in analogous reactions . A comparative analysis of synthesis strategies reveals:

MethodReactantsCatalystsYield
Acetic Anhydride Route6-Amino-5-methylpyridin-3-ylmethanolPalladium60–75%
Carbamate ProtectionChloropyridine derivativesNaHCO₃~69%

Optimization challenges include minimizing N-overacetylation and purifying the polar product. Chromatographic techniques (e.g., silica gel with hexanes/EtOAc gradients) are standard for isolation .

Biological Activity and Mechanistic Insights

The compound’s bioactivity stems from its ability to modulate enzymatic or receptor-based pathways. Molecular docking simulations predict strong binding affinity for kinase domains, particularly those involving ATP-binding pockets . For example, in piperazine-derived drug candidates, the 6-amino-5-methylpyridin-3-yl moiety acts as a pharmacophore, enhancing target engagement . Proposed mechanisms include:

  • Enzyme Inhibition: Competitive inhibition via H-bonding between the acetamide group and catalytic residues.

  • Receptor Antagonism: Steric hindrance from the methyl group altering ligand-receptor conformational dynamics.

In vitro studies on analogous compounds demonstrate IC₅₀ values in the micromolar range for cancer-related targets, though direct data for N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide are pending .

Applications in Drug Development and Material Science

Therapeutic Candidates

The compound serves as a precursor in kinase inhibitor development. Structural analogs incorporating this scaffold show antiproliferative effects in glioblastoma and breast cancer cell lines . For instance, derivatives with fluorophenyl-piperazine appendages exhibit enhanced blood-brain barrier permeability, underscoring its utility in CNS-targeted therapies .

Synthetic Building Blocks

In organic synthesis, the amino and acetamide groups enable click chemistry reactions, facilitating the construction of heterocyclic libraries. Recent work highlights its role in synthesizing trifluoromethoxylated pyridines, which are valuable in agrochemical design .

Research Gaps and Future Directions

Despite its potential, critical gaps persist:

  • Physicochemical Data: Experimental determination of solubility, melting point, and stability.

  • In Vivo Studies: Pharmacokinetic and toxicity profiling in model organisms.

  • Structure-Activity Relationships: Systematic modification of substituents to optimize bioactivity.

Advances in computational modeling and high-throughput screening could accelerate target identification and lead optimization.

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